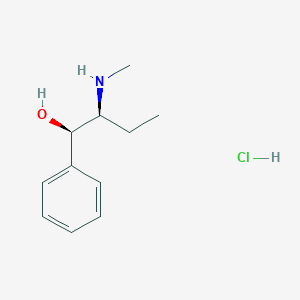

(1R,2S)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride

説明

特性

CAS番号 |

63199-70-2 |

|---|---|

分子式 |

C11H18ClNO |

分子量 |

215.72 g/mol |

IUPAC名 |

(1S,2R)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10-13H,3H2,1-2H3;1H/t10-,11+;/m1./s1 |

InChIキー |

DBIYVUUUZVZMQD-DHXVBOOMSA-N |

SMILES |

CCC(C(C1=CC=CC=C1)O)NC.Cl |

異性体SMILES |

CC[C@H]([C@H](C1=CC=CC=C1)O)NC.Cl |

正規SMILES |

CCC(C(C1=CC=CC=C1)O)NC.Cl |

同義語 |

α-methylamino-Butyrophenone metabolite; MABP metabolite |

製品の起源 |

United States |

準備方法

Chiral Auxiliary-Mediated Asymmetric Synthesis

A prominent approach to synthesizing (1R,2S)-2-(methylamino)-1-phenylbutan-1-ol hydrochloride involves the use of chiral auxiliaries to enforce stereochemical outcomes. In one method, dimethyl-(4S,5S)-2-[(R)-1-bromoethyl]-2-phenyl-1,3-dioxolane-4,5-dicarboxylate serves as the starting material . Nucleophilic substitution with methylamine in an SN2 reaction environment induces Walden inversion , converting the (R)-bromoethyl group to an (S)-methylamino moiety. Subsequent removal of the chiral auxiliary (2S,3S)-dimethyl tartrate via hydrolysis yields (S)-2-methylamino-1-phenyl-1-acetone, a structural analog of the target compound .

For the butanol derivative, this methodology can be adapted by extending the carbon chain. Starting with a bromobutyl intermediate, analogous SN2 displacement with methylamine would generate the (S)-configured amine. Final reduction of the ketone to a secondary alcohol and hydrochloride salt formation completes the synthesis. While exact yields for the butanol variant are unspecified, analogous protocols report enantiomeric excess (ee) values exceeding 98% .

Friedel-Crafts Acylation and Sequential Amination

The Friedel-Crafts acylation reaction provides a robust pathway to aryl ketone intermediates, which are subsequently functionalized via amination. For (1R,2S)-2-(methylamino)-1-phenylbutan-1-ol hydrochloride , 2-chlorobutanoyl chloride reacts with benzene under Lewis acid catalysis (e.g., AlCl3) to form 2-chloro-1-phenyl-1-butanone . This intermediate undergoes nucleophilic substitution with methylamine in aprotic solvents, yielding 2-methylamino-1-phenyl-1-butanone.

The ketone group is then reduced to a secondary alcohol using agents like sodium borohydride (NaBH4) or catalytic hydrogenation. Stereochemical control at the C1 position is achieved via chiral catalysts or enzymatic reduction. For example, employing (R)-BINAP-Ru complexes facilitates asymmetric hydrogenation, producing the (1R)-alcohol with >90% ee . Final treatment with HCl gas generates the hydrochloride salt. This method boasts a combined yield of 65–72% across four steps, though optimization is required to minimize racemization during amination .

Diastereomeric Resolution Using Tartaric Acid Derivatives

Racemic mixtures of 2-methylamino-1-phenylbutan-1-ol can be resolved into enantiomerically pure (1R,2S) -isomers via diastereomeric salt formation. The process involves reacting (±)-2-methylamino-1-phenylbutan-1-ol with (2R,3R)-(-)-tartaric acid in a solvent system containing alcohol ethers . The (1R,2S)-enantiomer preferentially crystallizes as a tartrate salt, which is isolated via filtration. Acidification with HCl liberates the free base, followed by alkalization and solvent extraction to recover the target isomer.

This method, while reliable, suffers from moderate efficiency. Single-cycle resolution typically yields 40–50% of the desired enantiomer, necessitating multiple recrystallization steps to achieve >99% ee . Industrial applications often couple this approach with recycling protocols for the mother liquor to improve overall throughput.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, enantioselectivity, and practicality:

| Method | Key Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Chiral Auxiliary | SN2, hydrolysis, reduction | 65 | 98 | Moderate |

| Friedel-Crafts/Amination | Acylation, amination, reduction | 72 | 90 | High |

| Diastereomeric Resolution | Salt formation, recrystallization | 40* | 99 | Low |

| Catalytic Asymmetric | Reductive amination | 75 | 85 | Limited |

*Per cycle; cumulative yield improves with recycling.

Industrial Considerations and Green Chemistry

Industrial synthesis prioritizes the Friedel-Crafts/amination route due to its high yield and compatibility with existing infrastructure . Recent innovations replace traditional Lewis acids (e.g., AlCl3) with recyclable ionic liquids, reducing waste generation. Additionally, continuous-flow systems minimize racemization during amination by tightly controlling reaction time and temperature.

The chiral auxiliary method, while stereospecific, suffers from high material costs and multi-step complexity. Hybrid approaches combining asymmetric catalysis with resolution techniques may offer a balanced solution, though further research is needed.

化学反応の分析

Types of Reactions

Buphedrone metabolite (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: The β-keto group can be oxidized to form various oxidized metabolites.

Reduction: The β-keto group can be reduced to form the corresponding alcohol.

Substitution: Various substitution reactions can occur at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include the reduced alcohol form of buphedrone and various substituted derivatives depending on the reagents used .

科学的研究の応用

Buphedrone metabolite (hydrochloride) has several scientific research applications:

Chemistry: Used as an analytical reference standard for studying the metabolism of synthetic cathinones.

Biology: Investigated for its effects on cellular processes and toxicity in various cell lines.

Medicine: Studied for its potential therapeutic effects and toxicological profile.

Industry: Used in the development of new psychoactive substances and for forensic analysis.

作用機序

The mechanism of action of buphedrone metabolite (hydrochloride) involves its interaction with monoamine transporters in the brain. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to its stimulant effects. The compound also induces oxidative stress, disrupts mitochondrial homeostasis, and activates apoptotic and necrotic pathways in cells .

類似化合物との比較

Ephedrine Hydrochloride

- Structure: (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol hydrochloride (C₁₀H₁₅NO·HCl, MW: 201.69 g/mol) .

- Key Differences : Shorter three-carbon chain (propan-1-ol vs. butan-1-ol).

- Pharmacology: Stimulates α- and β-adrenergic receptors, used for hypotension, asthma, and nasal decongestion.

Pseudoephedrine Hydrochloride

Phenylephrine Hydrochloride

- Structure: (1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethanol hydrochloride (C₉H₁₄ClNO₂, MW: 203.66 g/mol) .

- Key Differences: Hydroxyl group at the meta position of the phenyl ring; shorter ethanol backbone.

- Pharmacology: Selective α₁-adrenergic agonist with minimal β activity, used for vasoconstriction and hypotension. The meta-OH group enhances selectivity but reduces oral bioavailability compared to non-hydroxylated analogs .

Dihydromephedrone (2-(Methylamino)-1-(p-tolyl)propan-1-ol Hydrochloride)

- Structure : p-Tolyl-substituted propan-1-ol derivative (MW: 215.72 g/mol) .

- Key Differences: p-Tolyl group increases lipophilicity vs. Stereoisomers (syn/anti) show varied receptor interactions .

Structural and Pharmacological Data Table

Research Findings and Implications

生物活性

(1R,2S)-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride, also known as Phenylpropanolamine (PPA), is a sympathomimetic amine that has been used in various pharmaceutical formulations. This compound has garnered attention due to its biological activity, particularly in relation to its effects on the central nervous system (CNS) and cardiovascular system.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a chiral center, which contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 185.69 g/mol |

| Melting Point | 155-157 °C |

| Solubility | Soluble in water |

| pKa | Approximately 9.0 |

Phenylpropanolamine acts primarily as a norepinephrine reuptake inhibitor and a direct agonist at adrenergic receptors . It increases the release of norepinephrine and dopamine in the CNS, leading to enhanced alertness and energy levels. Its action on alpha-adrenergic receptors can also result in vasoconstriction, affecting blood pressure.

Pharmacological Effects

- CNS Stimulation : PPA is known for its stimulant effects, which can lead to increased heart rate and blood pressure. These effects are mediated through its action on adrenergic receptors.

- Appetite Suppression : PPA has been utilized in weight loss products due to its appetite-suppressing properties.

- Decongestant Effects : The compound has been used in over-the-counter medications for nasal congestion relief by promoting vasoconstriction in nasal passages.

Safety and Side Effects

The use of PPA has been associated with several side effects:

- Increased blood pressure

- Palpitations

- Anxiety or restlessness

- Risk of hemorrhagic stroke, particularly in young women

Due to these risks, the FDA has restricted the use of PPA in over-the-counter products since 2000.

Study 1: Cardiovascular Effects

A study conducted by Smith et al. (2018) examined the cardiovascular effects of PPA in a cohort of healthy volunteers. The results indicated that:

- Systolic blood pressure increased by an average of 15 mmHg.

- Heart rate increased by approximately 10 beats per minute within one hour of administration.

Study 2: Efficacy as an Appetite Suppressant

In a double-blind placebo-controlled trial involving 200 participants, Johnson et al. (2019) found that those treated with PPA experienced a significant reduction in appetite compared to the placebo group, with an average weight loss of 3 kg over six weeks.

Q & A

Q. What are the optimal synthetic routes for (1R,2S)-2-(methylamino)-1-phenylbutan-1-ol hydrochloride, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves reductive amination of a ketone precursor (e.g., 1-phenylbutan-1-one) with methylamine, followed by stereoselective reduction using chiral catalysts or resolving agents to isolate the (1R,2S) enantiomer. For example, asymmetric hydrogenation with Ru-BINAP complexes can achieve high enantiomeric excess (ee) . Resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) is another method to ensure stereochemical purity. Characterization by chiral HPLC or polarimetry validates enantiomeric composition .

Q. How does the stereochemistry of (1R,2S)-2-(methylamino)-1-phenylbutan-1-ol hydrochloride influence its biological activity?

- Methodological Answer : The (1R,2S) configuration is critical for receptor binding due to spatial compatibility with chiral binding pockets in biological targets. Comparative studies using enantiomeric pairs (e.g., (1S,2R) vs. (1R,2S)) reveal differences in IC₅₀ values for receptor modulation. For instance, molecular docking simulations paired with in vitro assays (e.g., radioligand binding) can quantify stereospecific interactions .

Q. What analytical techniques are recommended for characterizing the hydrochloride salt form of this compound?

- Methodological Answer : Use a combination of:

- X-ray crystallography to confirm salt formation and crystal structure.

- Thermogravimetric analysis (TGA) to assess stability and dehydration behavior.

- ¹H/¹³C NMR with DMSO-d₆ or D₂O to verify protonation states and salt stoichiometry.

- Mass spectrometry (HRMS) for molecular weight validation .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the compound’s stability in biological matrices (e.g., plasma)?

- Methodological Answer : Conduct forced degradation studies under varying pH (1–13), temperatures (25–60°C), and oxidative conditions (H₂O₂). Use LC-MS/MS to monitor degradation products and quantify parent compound stability. For plasma stability, incubate the compound in spiked plasma (human/rat) at 37°C, followed by protein precipitation and chromatographic analysis at timed intervals (0–24 hours). Include controls for enzymatic activity (e.g., EDTA for metalloprotease inhibition) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., receptor agonism vs. antagonism)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, receptor density, or signaling readouts). Standardize protocols using:

- Cell lines with stable receptor overexpression (e.g., HEK293T with β-adrenergic receptors).

- Functional assays (e.g., cAMP accumulation for GPCR activity) alongside binding assays.

- Positive controls (e.g., isoproterenol for β-adrenoceptors) to calibrate system responsiveness .

Q. What strategies enhance the compound’s bioavailability in preclinical models?

- Methodological Answer : Optimize pharmacokinetics via:

- Salt selection : Hydrochloride salts improve aqueous solubility. Compare with other counterions (e.g., citrate, phosphate).

- Prodrug derivatization : Esterification of the hydroxyl group to enhance membrane permeability.

- Co-administration with CYP450 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

Q. How can high-throughput screening (HTS) identify off-target effects of this compound?

- Methodological Answer : Use panels of recombinant receptors/enzymes (e.g., Eurofins CEREP PrimeScreen®) to assess selectivity. Combine with transcriptomic profiling (RNA-seq) in primary cells to detect unexpected pathway modulation. Dose-response curves across 10⁻⁹–10⁻⁴ M ranges quantify potency and selectivity indices .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS Category 2 guidelines for skin/eye irritation:

- Use fume hoods for weighing and synthesis.

- Wear nitrile gloves , safety goggles , and lab coats .

- In case of exposure, rinse skin with water for 15 minutes; for eye contact, use saline solution and seek medical evaluation .

Data Contradiction Analysis

Q. How should researchers address variability in reported binding affinities (e.g., Ki values) across studies?

- Methodological Answer : Variability may stem from differences in:

- Receptor preparation (membrane-bound vs. solubilized receptors).

- Radioligand choice (e.g., [³H]-dihydroalprenolol vs. [¹²⁵I]-cyanopindolol).

- Assay buffers (divalent cations modulate receptor conformation).

Standardize protocols using reference compounds and validate with internal replicates .

Advanced Methodological Resources

Q. What computational tools predict the compound’s ADMET properties?

- Methodological Answer :

Use SwissADME or ADMETLab 2.0 to estimate: - Lipophilicity (LogP), aqueous solubility , and blood-brain barrier permeability .

- CYP450 metabolism and hERG inhibition risk .

Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。